

In-Depth Technical Guide to Formyl Bromide

(CAS Number: 7726-11-6)

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Compound of Interest

Compound Name: *Formyl bromide*

Cat. No.: *B13796005*

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Executive Summary

Formyl bromide (CHBrO), identified by CAS number 7726-11-6, is a highly reactive and unstable organic compound.^[1] Its transient nature precludes its isolation and storage under standard laboratory conditions; consequently, it is almost exclusively generated *in situ* for immediate use in chemical reactions or for spectroscopic studies.^[1] This guide provides a comprehensive overview of the known properties of **formyl bromide**, detailed theoretical and experimental insights into its reactivity, methodologies for its *in situ* generation, and a summary of its safety considerations. Due to its instability, much of the available data is derived from theoretical calculations and gas-phase spectroscopic studies rather than bulk sample analysis.

Core Properties of Formyl bromide

The quantitative data available for **formyl bromide** is summarized in the tables below. It is important to note that many of these values are predicted or calculated due to the compound's inherent instability.

Physical and Chemical Properties

Property	Value	Source
Molecular Formula	CHBrO	[1] [2]
Molecular Weight	108.92 g/mol	[1] [2]
Melting Point	65 °C (Predicted)	
Boiling Point	76.9 °C at 760 mmHg (Predicted)	
Density	1.961 g/cm³ (Predicted)	
Vapor Pressure	109 mmHg at 25°C	
Flash Point	63 °C (Predicted)	
Solubility	Reacts rapidly with water (hydrolysis). [1] Solubility in organic solvents is not well- documented due to its high reactivity.	
Appearance	Not applicable (transient species)	

Spectroscopic Data

Direct spectroscopic analysis of **formyl bromide** is challenging. Most available data comes from gas-phase studies where the compound is generated and immediately analyzed.

Spectrum Type	Key Features	Source
Infrared (IR) Spectroscopy	Characterized in the gas phase. Key vibrational modes include the C=O stretch, C-H stretch, and C-Br stretch. The spectra are consistent with a planar structure. Acyl halides typically show a strong C=O absorption band at frequencies higher than ketones, often in the 1770-1820 cm^{-1} range.	[1] [3]
^1H NMR Spectroscopy	No experimental data available. Theoretical predictions would place the formyl proton (-CHO) at a significantly downfield chemical shift, likely >8 ppm, due to the deshielding effects of the carbonyl group and the bromine atom.	
^{13}C NMR Spectroscopy	No experimental data available. The carbonyl carbon would be expected to have a chemical shift in the range of 160-180 ppm.	
Mass Spectrometry	No experimental data available. The molecular ion peak would be expected at m/z 108 and 110 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation pathways for acyl halides include the loss of the halogen atom ($\text{Br}\cdot$) and the	[4] [5]

loss of the formyl group (-CHO).

Experimental Protocols

As **formyl bromide** is a transient species, protocols for its synthesis focus on *in situ* generation.

In Situ Generation of Formyl Bromide via Photolysis

This method is commonly employed for spectroscopic studies and kinetic analyses in the gas phase.

Objective: To generate **formyl bromide** *in situ* for immediate analysis.

Materials:

- Formaldehyde (HCHO)
- Molecular Bromine (Br₂)
- Inert gas (e.g., Nitrogen, N₂)
- Photolysis apparatus with a suitable light source (e.g., UV lamp)
- FTIR spectrometer or other analytical instrument coupled to the reaction chamber.

Methodology:

- A gaseous mixture of formaldehyde and molecular bromine, diluted in a large excess of an inert gas like nitrogen, is introduced into a reaction chamber.
- The reaction is initiated by photolysis of the mixture using a light source that can dissociate molecular bromine into bromine radicals (Br[•]).
- The bromine radicals then react with formaldehyde to generate the formyl radical (HCO[•]) and hydrogen bromide (HBr).

- The formyl radical subsequently reacts with molecular bromine to produce **formyl bromide** (HCOBr) and a bromine radical, propagating the chain reaction.
- The products within the reaction chamber are continuously monitored by the coupled analytical instrument (e.g., FTIR spectrometer).

Reaction Scheme: $\text{Br}_2 + \text{hv} \rightarrow 2\text{Br}\cdot$ $\text{Br}\cdot + \text{HCHO} \rightarrow \text{HBr} + \text{HCO}\cdot$ $\text{HCO}\cdot + \text{Br}_2 \rightarrow \text{HCOBr} + \text{Br}\cdot$

Reactivity and Signaling Pathways

General Reactivity

Formyl bromide's high reactivity is attributed to the electrophilic nature of its carbonyl carbon and the presence of bromide as a good leaving group.^[1] It is highly susceptible to nucleophilic attack and readily undergoes decomposition. Key decomposition pathways include hydrolysis to formic acid and hydrogen bromide, and decarbonylation to carbon monoxide and hydrogen bromide.^[1]

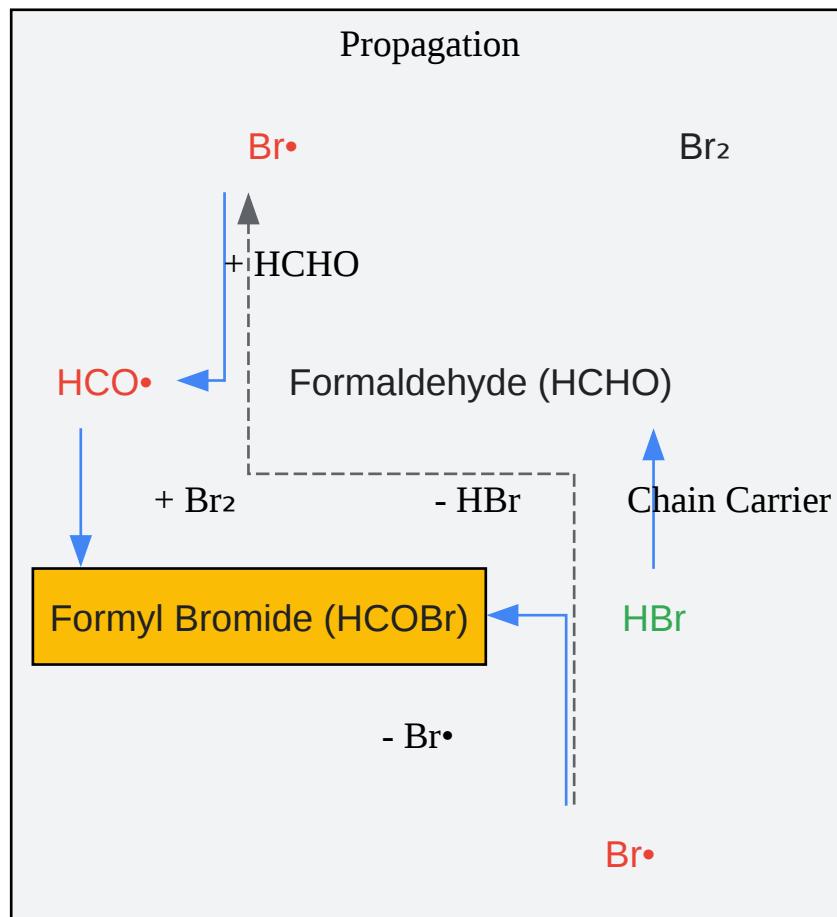
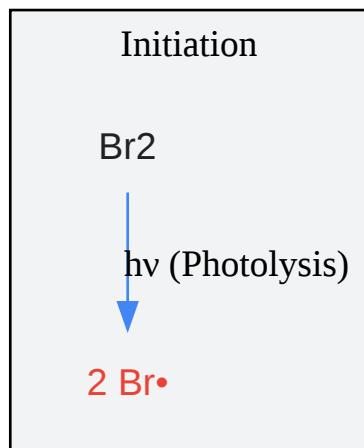
Electrophilic Aromatic Formylation

Formyl bromide can act as a formylating agent in electrophilic aromatic substitution reactions, introducing a formyl group (-CHO) onto an aromatic ring. This reaction is analogous to the well-known Friedel-Crafts acylation.

Mechanism:

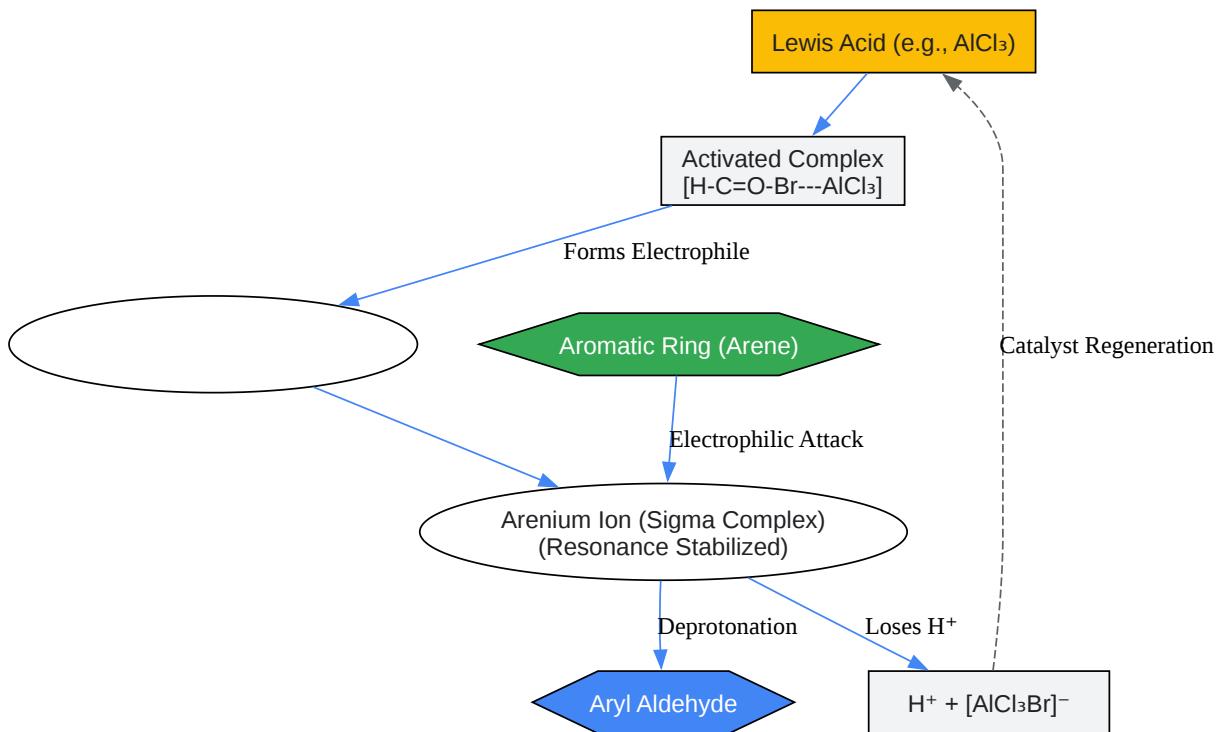
- Formation of the Acylium Ion: A Lewis acid catalyst (e.g., AlCl_3 , FeCl_3) activates the **formyl bromide** by coordinating to the bromine atom, making it a better leaving group. This facilitates the formation of a resonance-stabilized formylium ion, which acts as the electrophile.
- Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the formylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
- Deprotonation: A weak base (e.g., the Lewis acid-halide complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the formylated product (an aryl aldehyde).

Mandatory Visualizations



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Caption: Workflow for the in situ generation of **Formyl Bromide**.



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Caption: Signaling pathway for Electrophilic Aromatic Formylation.

Safety and Handling

Due to the lack of isolated **formyl bromide**, no specific GHS classification is available. However, based on its chemical class (acyl halide) and high reactivity, the following precautions are essential when generating and handling it *in situ*.

- **High Reactivity:** **Formyl bromide** is expected to react violently with water, alcohols, amines, and strong bases.^[6] These reactions are highly exothermic and produce corrosive hydrogen bromide gas.

- Corrosivity: As with other acyl halides, **formyl bromide** is extremely corrosive to skin, eyes, and the respiratory tract.^[6] Fumes are a serious inhalation hazard.
- Engineering Controls: All work should be conducted in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat are mandatory.
- Quenching: Any unreacted **formyl bromide** should be quenched carefully with a suitable nucleophile, such as a high-boiling point alcohol, before disposal.

Conclusion

Formyl bromide is a fundamentally important, albeit transient, chemical species. Its high reactivity makes it a potent formylating agent, but also presents significant challenges for its study and use. This guide has synthesized the available theoretical and experimental data to provide a detailed overview for researchers. Future work in this area will likely focus on developing milder and more controlled methods for *in situ* generation, enabling its application in complex organic syntheses.

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